2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonation reaction using chlorosulfonic acid.
Substitution Reactions: The 2-chlorophenyl group can be introduced through a substitution reaction using a suitable chlorinated aromatic compound.
Acetic Acid Derivatization:
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the aromatic ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid and precursor to serotonin.
Properties
CAS No. |
646514-91-2 |
---|---|
Molecular Formula |
C18H16ClNO4S |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid |
InChI |
InChI=1S/C18H16ClNO4S/c1-11-7-8-15-13(9-11)18(12(2)20(15)10-17(21)22)25(23,24)16-6-4-3-5-14(16)19/h3-9H,10H2,1-2H3,(H,21,22) |
InChI Key |
FHWUZSJSQKGOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2S(=O)(=O)C3=CC=CC=C3Cl)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.